molecular formula C18H18N4S B2982539 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 672949-41-6

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2982539
CAS No.: 672949-41-6
M. Wt: 322.43
InChI Key: AJYZMDVFIADAED-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its structural resemblance to purines and diverse pharmacological applications. Its molecular formula is C₁₆H₁₄N₄S (molecular weight: 294.4 g/mol), featuring a 5,7-dimethylpyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-(2,5-dimethylpyrrolyl)thienyl group . The synthesis of such derivatives typically involves condensation reactions between 5-aminopyrazoles and β-diketones or enaminones under acidic conditions, as demonstrated in the efficient synthetic pathways for 5,7-dimethylpyrazolo[1,5-a]pyrimidine carboxamides .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-15(20-22)18-16(7-8-23-18)21-12(2)5-6-13(21)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYZMDVFIADAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe final step involves the cyclization to form the pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Applications References
Target Compound : 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine 5,7-dimethyl; 2-(3-(2,5-dimethylpyrrolyl)thienyl) 294.4 Enhanced steric bulk from thienyl-pyrrole substitution; potential π-π stacking Likely antitrypanosomal/antimicrobial (inferred)
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine 5,7-dimethyl; 2-phenyl 223.27 Simpler aromatic substitution; lower steric hindrance Intermediate for antitumor agents
5-(4-Methoxyphenyl)-7-(trifluoromethyl) Analog 5-(4-methoxyphenyl); 7-CF₃; 2-(3-(2,5-dimethylpyrrolyl)thienyl) 452.06 Electron-withdrawing CF₃ group; methoxy enhances solubility Potential agrochemical/herbicide applications
7-(2,4-Dichlorophenyl)-5-methyl Analog 7-(2,4-dichlorophenyl); 5-methyl; 2-(3-(2,5-dimethylpyrrolyl)thienyl) 453.39 Halogenated aryl group; high lipophilicity (LogP: 6.2) Likely pesticidal activity
Pyrazolo[1,5-a]pyrimidine with Piperidine-Ethoxy Substituent 6-(4-(2-(piperidin-1-yl)ethoxy)phenyl); 3-(pyridin-4-yl) 399.50 Basic piperidine side chain; enhances CNS penetration Neuropharmacological candidates

Key Findings from Comparative Studies :

Pyrrole-Thienyl Moiety: The target compound’s thienyl-pyrrole substitution introduces steric bulk and π-conjugation, which may improve binding to biological targets like kinases or DNA .

Synthetic Efficiency: The target compound’s synthesis aligns with methods for 5,7-dimethylpyrazolo[1,5-a]pyrimidines using acetylacetone and 5-aminopyrazoles under refluxing acetic acid . In contrast, analogs with complex substituents (e.g., trifluoromethyl) require multistep procedures involving enaminones or ketene intermediates .

Biological Performance: Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines with 5,7-dimethyl groups (e.g., the target compound) demonstrate moderate-to-strong antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) . Antitrypanosomal Action: Derivatives with electron-donating groups (e.g., methoxy) show superior activity against Trypanosoma brucei (IC₅₀: <10 µM) compared to halogenated analogs .

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H21N5O2S2
  • Molecular Weight : 439.44 g/mol

The compound features a complex structure that includes a pyrrole and thienyl moiety, which are integral to its biological activity.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Studies have shown that similar derivatives can inhibit BRAF(V600E) and EGFR pathways, leading to reduced tumor growth in various cancer models .
  • Case Study : In vitro studies demonstrated that derivatives of pyrazolo compounds showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo derivatives are well-documented:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine have been shown to reduce levels of pro-inflammatory cytokines in various models of inflammation .
  • Research Findings : A study indicated that certain pyrazole derivatives exhibited significant anti-inflammatory activity in animal models, suggesting their potential use in treating inflammatory diseases .

Antibacterial and Antifungal Activity

Pyrazole derivatives also demonstrate antibacterial and antifungal properties:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit key enzymes necessary for microbial survival.
  • Evidence : Some synthesized pyrazole carboxamides showed notable antifungal activity against various strains, indicating their potential as therapeutic agents against infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Structural Features : The presence of the 2,5-dimethylpyrrole moiety has been identified as a critical component enhancing the biological efficacy of related compounds. Modifications in this area can lead to increased potency and selectivity against specific biological targets .

Research Findings and Data Tables

Activity TypeObservations/FindingsReferences
AntitumorInhibition of BRAF(V600E) and EGFR pathways ,
Anti-inflammatoryReduction in pro-inflammatory cytokines ,
AntibacterialEffective against various bacterial strains
AntifungalNotable activity against fungal infections

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via palladium-catalyzed C–H arylation of pyrazolo[1,5-a]pyrimidine cores with halogenated thienyl or pyrrole derivatives. Key intermediates include 5,7-dimethylpyrazolo[1,5-a]pyrimidine and halogenated 2-thienyl-pyrrole precursors. For example, describes analogous syntheses using heterocyclic amines and aryl halides under reflux conditions in ethanol or DMF, yielding products with ~45–63% efficiency after chromatographic purification .
  • Critical Step : Use of Pd(PPh₃)₄ or Pd(OAc)₂ catalysts with ligand systems (e.g., XPhos) to enhance regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY to confirm substitution patterns (e.g., thienyl and pyrrole protons resonate at δ 6.5–7.5 ppm; pyrimidine methyl groups at δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar pyrazolo[1,5-a]pyrimidine derivatives (e.g., bond angles and torsion angles for fused rings) .
  • HRMS/FTIR : Validate molecular weight (e.g., [M+H]+ at m/z 377.12) and functional groups (C=N stretches at 1600–1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure ( ).
  • Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
  • Waste Management : Segregate halogenated organic waste for incineration ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, and what statistical methods are applicable?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). highlights central composite designs for optimizing heterocyclic syntheses, reducing trials by 40% while identifying optimal conditions (e.g., 80°C, 5 mol% Pd, DMF solvent) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .

Q. What computational modeling approaches are used to predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. emphasizes using Gaussian09 with B3LYP/6-31G(d) basis sets for pyrazolo[1,5-a]pyrimidine derivatives .
  • Molecular Docking : Study interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. reports binding affinities (ΔG = −8.2 kcal/mol) for similar compounds .

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?

  • Methodology :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the trifluoromethyl group with cyano) to isolate effects. identifies the 5,7-dimethyl groups as critical for selectivity .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to resolve outliers .

Q. What strategies are employed to modify the compound's structure to enhance specific biological activities (e.g., kinase inhibition)?

  • Methodology :

  • Bioisosteric Replacement : Substitute the thienyl group with benzofuran () or pyridyl moieties to improve solubility .
  • Protease Stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position, as shown in to enhance metabolic stability .

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